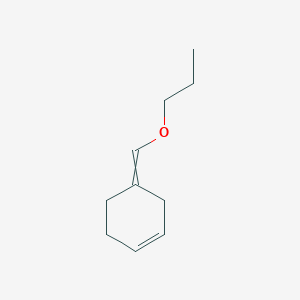
4-(Propoxymethylidene)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Propoxymethylidene)cyclohex-1-ene is an organic compound belonging to the class of cycloalkenes. Cycloalkenes are hydrocarbons that contain a ring of carbon atoms with one or more double bonds. This compound is characterized by a cyclohexene ring with a propoxymethylidene substituent at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propoxymethylidene)cyclohex-1-ene can be achieved through various synthetic routes. One common method involves the dehydration of alcohols using an acid catalyst. For instance, the dehydration of 4-methylcyclohexanol using phosphoric acid can yield 4-methylcyclohexene
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Propoxymethylidene)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions where the propoxymethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexane carboxylic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexenes.
Wissenschaftliche Forschungsanwendungen
4-(Propoxymethylidene)cyclohex-1-ene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Propoxymethylidene)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. For instance, similar cyclohexene derivatives have been shown to inhibit Toll-like receptor 4 (TLR4) signaling, thereby suppressing the production of proinflammatory cytokines . This suggests potential anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene: A simple cycloalkene with a single double bond.
4-Methylcyclohexene: A cyclohexene derivative with a methyl group at the 4-position.
1-Methyl-4-(1-methylethylidene)cyclohexene: Another cyclohexene derivative with a different substituent pattern.
Uniqueness
4-(Propoxymethylidene)cyclohex-1-ene is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
79915-78-9 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
4-(propoxymethylidene)cyclohexene |
InChI |
InChI=1S/C10H16O/c1-2-8-11-9-10-6-4-3-5-7-10/h3-4,9H,2,5-8H2,1H3 |
InChI-Schlüssel |
BJPGJVWXZVIBRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC=C1CCC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)
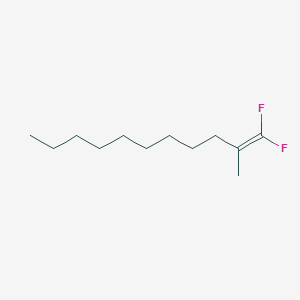
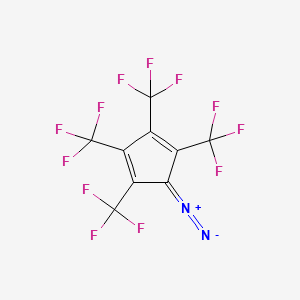

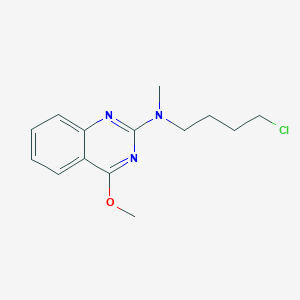

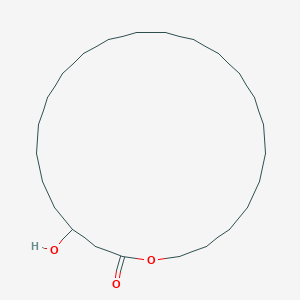
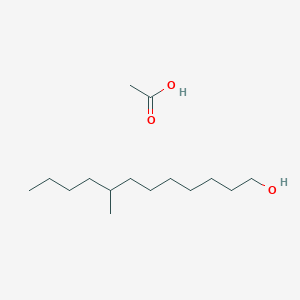
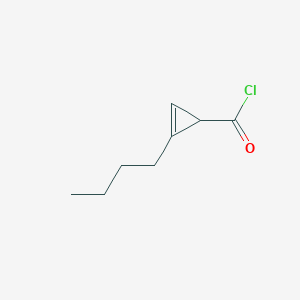
![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)


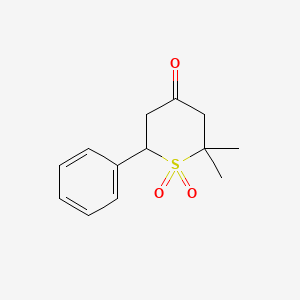
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)
